molecular formula C13H10N2O B175554 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5814-41-5

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No.: B175554
CAS No.: 5814-41-5
M. Wt: 210.23 g/mol
InChI Key: KVVFXAAMMFTLGN-UHFFFAOYSA-N
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Description

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: is a chemical compound with the molecular formula C13H10N2O. It belongs to the class of dibenzodiazepines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one typically involves the cyclization of 2-aminobenzoic acid derivatives with substituted 2-chloronitrobenzenes. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is used as a building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as anti-cancer agents .

Biology: In biological research, this compound has been studied for its ability to induce apoptosis in cancer cells. It has shown promising results in inhibiting the proliferation of various human cancer cell lines .

Medicine: The compound’s potential as an anti-cancer agent makes it a candidate for further development in medicinal chemistry. Its derivatives may be used in the design of new therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Uniqueness: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is unique due to its specific structure and the ability to induce apoptosis in cancer cells. Its derivatives have shown potent anti-cancer activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVFXAAMMFTLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206884
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5814-41-5
Record name 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5814-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of title compound 85 (1.75 g, 7.15 mmol) in a solution of sodium formate (2.43 g, 35.8 mmol) in water (32 mL) was stirred at 50° C. for 8 hours and then at room temperature. The reaction mixture was filtered and the resulting solid was dissolved in THF (20 mL), diluted with ethyl acetate (200 mL) then filtered through Celite® and concentrated. The crude residue was triturated in 30% ethyl acetate in hexanes to afford title compound 86 (1.17 g, 78%) as a yellow solid. LRMS (ESI): (calc) 210.08. (found) 211.2 (MH)+. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 9.84 (s, 1H), 7.84 (s, 1H), 7.67 (dd, J=7.9, 1.7 Hz, 1H), 7.33 (ddd, J=8.1, 7.2, 1.8 Hz, 1H), 7.00-6.86 (m, 6H).
Quantity
1.75 g
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2.43 g
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Quantity
32 mL
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Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Fluoronitrobenzene (847 g, 6 mmol) and 2-aminobenzoic acid (274 mg, 2.0 mmol) were reacted according to GP7 to give 130 mg of the title compound (160FE15A).
Quantity
847 g
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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